Mitochonic Acid 35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitochonic Acid 35 is a dual inhibitor of TNF-α and TGF-β1. It acts by inhibiting IκB kinase phosphorylation and Smad3 phosphorylation.
Applications De Recherche Scientifique
Mitochondrial Diseases and Therapeutic Potential
Mitochonic Acid 5 (MA-5), a derivative of Mitochonic Acid 35, has shown promise in improving the survival of fibroblasts from patients with various mitochondrial diseases. This includes conditions like Leigh syndrome, MELAS, Leber's hereditary optic neuropathy, and Kearns-Sayre syndrome. The effectiveness of MA-5 is attributed to its ability to increase cellular ATP levels and enhance survival even under oxidative stress conditions. This suggests that MA-5 could be a potential therapeutic drug for mitochondrial diseases, operating differently from antioxidant therapies (Suzuki et al., 2015).
Mitochondrial Dysfunction in Duchenne Muscular Dystrophy and Parkinson's Disease
Research has demonstrated that MA-5 can alleviate symptoms of Duchenne muscular dystrophy (DMD) and Parkinson's disease (PD) in Caenorhabditis elegans models. It enhances mitochondrial ATP production, mitigates symptoms like movement decline and mitochondrial fragmentation, and reduces mitochondrial reactive oxygen species (ROS) increase. Furthermore, MA-5 suppressed degeneration of dopaminergic neurons in a PD model, suggesting its broad applicability in ameliorating mitochondrial dysfunction in diseases like DMD and PD (Wu et al., 2022).
Potential in Treating Renal Fibrosis
Mitochonic Acid 35 (MA-35) has shown effectiveness in attenuating renal fibrosis by inhibiting both TNF-α and TGF-β1 pathways, which play key roles in the progression of renal fibrosis. Its anti-TNF-α activity is mediated by inhibiting IκB kinase phosphorylation, reducing inflammation and fibrosis in renal tissues. Additionally, MA-35 inhibits TGF-β1-induced fibrotic gene expression and histone modification, suggesting its potential as a novel therapeutic drug for fibrosis (Shima et al., 2017).
ATP Synthase Oligomerization and Cellular Survival
MA-5 facilitates ATP synthase oligomerization and cell survival in various mitochondrial diseases. It has been observed to reduce ROS, independent of the electron transport chain, by forming supercomplexes with mitofilin/Mic60. This action helps in restoring mitochondrial dynamics and shape, indicating its potential in treating a wide range of mitochondrial diseases (Matsuhashi et al., 2017).
Propriétés
Numéro CAS |
1611470-23-5 |
---|---|
Nom du produit |
Mitochonic Acid 35 |
Formule moléculaire |
C19H19NO5 |
Poids moléculaire |
341.36 |
Nom IUPAC |
5-(3, 5-Dimethoxybenzyloxy)-3-indoleacetic acid |
InChI |
InChI=1S/C19H19NO5/c1-23-15-5-12(6-16(8-15)24-2)11-25-14-3-4-18-17(9-14)13(10-20-18)7-19(21)22/h3-6,8-10,20H,7,11H2,1-2H3,(H,21,22) |
Clé InChI |
MZSYAASXDPWPAL-UHFFFAOYSA-N |
SMILES |
O=C(O)CC1=CNC2=C1C=C(OCC3=CC(OC)=CC(OC)=C3)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mitochonic Acid 35; Mitochonic Acid-35; MA-35; MA 35; MA35; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.